![molecular formula C17H16N2O4 B2737769 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide CAS No. 921997-66-2](/img/structure/B2737769.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide, also known as TRO19622, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Design and Synthesis for Biological Activities : Compounds like 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives, including those structurally related to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide, are synthesized for potential anti-inflammatory activity and p38α MAP kinase inhibition (Tariq et al., 2018). Such compounds may show promise in therapeutic applications for inflammation-related disorders.
Biocatalysis and Environmental Applications : The study of laccase-catalyzed biotransformations involving N-hydroxy compounds, akin to the compound , is crucial for applications like paper pulp delignification and degradation of polycyclic hydrocarbons (Xu et al., 2000). This area is significant for environmental biotechnology and industrial processes.
Development of Novel Heterocyclic Compounds : Research involving the construction of the dibenzo[d,f][1,3]oxazepine skeleton, closely related to the chemical structure of the queried compound, is pivotal in developing biologically active substances (Murata et al., 2021). Such studies are important for discovering new drugs and therapeutic agents.
Exploration of Pharmacological Activities : The synthesis and identification of oxazepine compounds from 2-Aminobenzimidazole (Adnan et al., 2014), similar to the compound in focus, are integral to exploring a range of pharmacological activities. This research aids in expanding the library of compounds with potential therapeutic benefits.
Catalytic Asymmetric Reactions : Investigations into catalytic asymmetric reactions involving dibenzo[b,f][1,4]oxazepine moieties, structurally related to the compound , are significant in medicinal chemistry (Munck et al., 2018). Such research contributes to the synthesis of chiral compounds, which are important in drug development.
Dibenzo[b,f][1,4]oxazepines in Medicinal Chemistry : The study of dibenzo[b,f][1,4]oxazepines, closely related structurally to the queried compound, reveals their influence on pharmacology at various receptors and GPCRs (Naporra et al., 2016). This area is crucial for understanding receptor-ligand interactions and developing targeted therapies.
properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-16(11-23-13-4-2-1-3-5-13)19-12-6-7-15-14(10-12)17(21)18-8-9-22-15/h1-7,10H,8-9,11H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLJBDQHHVRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.